molecular formula C24H18N2O2S B2874978 N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide CAS No. 361160-48-7

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide

Cat. No.: B2874978
CAS No.: 361160-48-7
M. Wt: 398.48
InChI Key: JAASEUOOPZRVIV-UHFFFAOYSA-N
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Description

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2S/c27-23(17-10-13-19(14-11-17)28-18-7-2-1-3-8-18)26-24-25-22-20-9-5-4-6-16(20)12-15-21(22)29-24/h1-11,13-14H,12,15H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAASEUOOPZRVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .

Biological Activity

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-4-phenoxybenzamide is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by a complex structure that combines a naphtho[1,2-d][1,3]thiazole moiety with a phenoxybenzamide group, which contributes to its potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C19H15N3O2S
  • Molecular Weight : 341.41 g/mol
  • CAS Number : 361160-48-7

The structural features of this compound are critical for its biological activity. The thiazole ring is known for its role in various pharmacological effects, while the phenoxy group enhances lipophilicity and facilitates membrane permeability.

Biological Activities

This compound exhibits several notable biological activities:

1. Antimicrobial Activity

  • Studies have shown that this compound possesses significant antibacterial and antifungal properties. It has been tested against various strains of bacteria and fungi, demonstrating effectiveness in inhibiting growth.

2. Antitumor Properties

  • Research indicates that this compound may inhibit tumor cell proliferation. In vitro studies have reported cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.

3. Anti-inflammatory Effects

  • The compound has been investigated for its ability to modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX), which are crucial in the inflammatory response.
  • Receptor Modulation : It potentially interacts with receptors involved in pain and inflammation pathways.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessTested Strains/Cell Lines
AntimicrobialSignificantE. coli, S. aureus
AntitumorCytotoxicMCF-7, A549
Anti-inflammatoryModerateRAW 264.7 cells

Recent Research Highlights

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against multi-drug resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were significantly lower compared to standard antibiotics .
  • Antitumor Activity : In vitro assays demonstrated that this compound induced apoptosis in cancer cells through the activation of caspase pathways .
  • Inflammation Modulation : Research indicated that this compound reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with LPS (lipopolysaccharide), suggesting its potential as an anti-inflammatory agent .

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